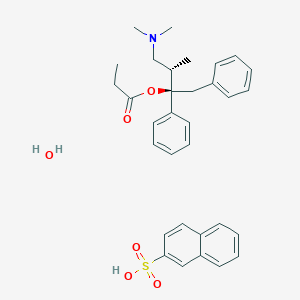

萘普罗西芬左丙氧芬

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Levopropoxyphene napsylate anhydrous is a stereoisomer of propoxyphene, specifically the 2S, 3R enantiomer. It was historically used as an antitussive, a medication recommended for the treatment of cough and associated respiratory tract disorders . Unlike its enantiomer, dextropropoxyphene, which has analgesic effects, levopropoxyphene primarily exhibits antitussive properties .

科学研究应用

Chemistry: It serves as a model compound for studying stereoisomerism and chiral synthesis.

Biology: Research has explored its interactions with biological receptors, particularly in the context of its antitussive effects.

Medicine: Historically used as a cough suppressant, it has been investigated for its pharmacokinetics and pharmacodynamics.

Industry: Its synthesis and production methods have been optimized for industrial-scale manufacturing

准备方法

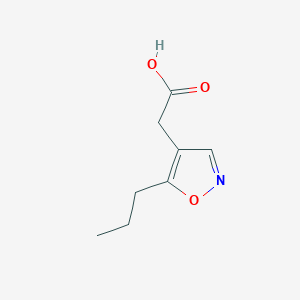

The synthesis of levopropoxyphene involves several key steps:

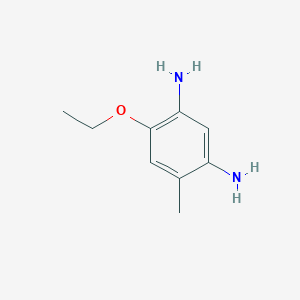

Mannich Reaction: Propiophenone reacts with formaldehyde and dimethylamine to form the corresponding aminoketone.

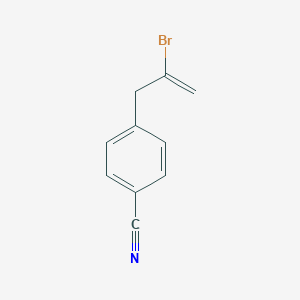

Grignard Reaction: The aminoketone undergoes a reaction with benzylmagnesium bromide to yield an amino alcohol.

Esterification: The amino alcohol is esterified using propionic anhydride to produce the final compound.

化学反应分析

Levopropoxyphene undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, often using reagents like sodium hydroxide or potassium cyanide.

作用机制

Levopropoxyphene exerts its antitussive effects by binding to specific receptors in the brain, although it binds poorly to the sigma-1 receptor compared to other antitussives . The exact molecular targets and pathways involved in its mechanism of action are not fully understood but are believed to involve modulation of neurotransmitter release in the central nervous system .

相似化合物的比较

Dextropropoxyphene: Exhibits analgesic effects and is used as a pain reliever.

Propoxyphene: The racemic mixture containing both enantiomers, used for both its analgesic and antitussive properties.

Other similar compounds include:

Dextromethorphan: Another antitussive with a different mechanism of action.

Codeine: An opioid used for its analgesic and antitussive effects.

Levopropoxyphene’s uniqueness lies in its specific antitussive action without significant analgesic effects, distinguishing it from other compounds in its class.

属性

| { "Design of the Synthesis Pathway": "The synthesis of Levopropoxyphene napsylate can be achieved through a multi-step process involving the reaction of several key starting materials.", "Starting Materials": [ "Propiophenone", "Bromine", "Methylamine", "Sodium hydroxide", "Napthalene", "Chloroacetic acid", "Sodium carbonate" ], "Reaction": [ "1. Propiophenone is reacted with bromine in the presence of a catalyst to form 2-bromo-1-phenylpropanone.", "2. The resulting product is then reacted with methylamine to form N-methyl-2-bromo-1-phenylpropan-2-amine.", "3. This intermediate is then treated with sodium hydroxide to form the corresponding amine salt.", "4. The amine salt is then reacted with chloroacetic acid to form the corresponding amide.", "5. The amide is then treated with sodium carbonate to form the final product, Levopropoxyphene napsylate." ] } | |

CAS 编号 |

55557-30-7 |

分子式 |

C32H37NO5S |

分子量 |

547.7 g/mol |

IUPAC 名称 |

[(2R,3S)-4-(dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl] propanoate;naphthalene-2-sulfonic acid |

InChI |

InChI=1S/C22H29NO2.C10H8O3S/c1-5-21(24)25-22(18(2)17-23(3)4,20-14-10-7-11-15-20)16-19-12-8-6-9-13-19;11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10/h6-15,18H,5,16-17H2,1-4H3;1-7H,(H,11,12,13)/t18-,22+;/m0./s1 |

InChI 键 |

VZPXFHVJUUSVLH-VNJAQMQMSA-N |

手性 SMILES |

CCC(=O)O[C@@](CC1=CC=CC=C1)(C2=CC=CC=C2)[C@@H](C)CN(C)C.C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)O |

SMILES |

CCC(=O)OC(CC1=CC=CC=C1)(C2=CC=CC=C2)C(C)CN(C)C.C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)O.O |

规范 SMILES |

CCC(=O)OC(CC1=CC=CC=C1)(C2=CC=CC=C2)C(C)CN(C)C.C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)O |

同义词 |

(1R,2R)-1-benzyl-3-(dimethylamino)-2-methyl-1-phenylpropyl propanoate naphtalene-2-sulfonic acid (1R,2S)-1-Benzyl-3-dimethylamino-2-methyl-1-phenylpropyl propionate naphthalene-2-sulphonate monohydrate Hydrate, Levopropoxyphene 2-naphthalenesulfonate Hydrate, Levopropoxyphene Napsylate Levopropoxyphene Levopropoxyphene 2 naphthalenesulfonate Hydrate Levopropoxyphene 2-naphthalenesulfonate Hydrate Levopropoxyphene Napsylate Levopropoxyphene Napsylate Hydrate Napsylate Hydrate, Levopropoxyphene Napsylate, Levopropoxyphene Propoxyphene Hydrochloride, (R*,S*)-(+-)-Isomer Propoxyphene, (R*,S*)-(+-)-Isomer Propoxyphene, (R-(R*,S*))-Isome |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

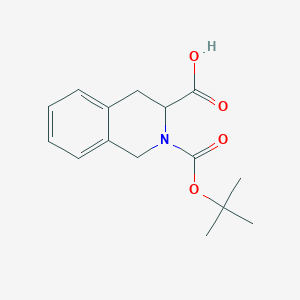

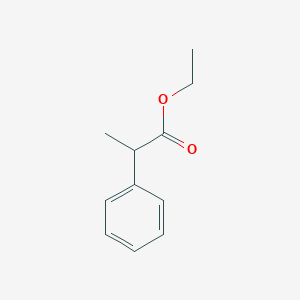

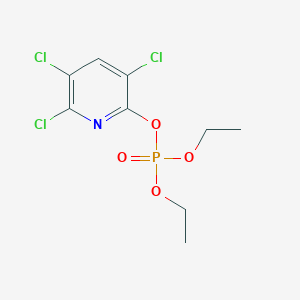

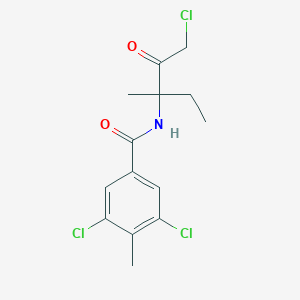

Feasible Synthetic Routes

Q & A

Q1: Are there other non-narcotic antitussive agents that act centrally, similar to Levopropoxyphene napsylate?

A2: Yes, the abstract lists several other compounds thought to share a central mechanism of action for cough suppression: Dextromethorphan hydrobromide, noscapine, pipazethate, carbetapentane, caramiphen, and oxalamine. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-(Dimethylamino)ethoxy]benzylamine](/img/structure/B129024.png)

![3-Ethoxy-2-methyl-5H-benzo[7]annulene](/img/structure/B129028.png)

![3-Chloropyrido[2,3-b]pyrazine](/img/structure/B129045.png)

![(2S,3S,4R,5R,6R)-3-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-methoxyoxane-2-carboxylic acid](/img/structure/B129050.png)